molecular formula C10H16N2O2 B13640897 Methyl 4-amino-1-butyl-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-butyl-1h-pyrrole-2-carboxylate

Cat. No.: B13640897
M. Wt: 196.25 g/mol
InChI Key: ACLORKBMNUQMCT-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of catalytic systems, such as ruthenium complexes and alkali metal bases, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and ester groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

methyl 4-amino-1-butylpyrrole-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-3-4-5-12-7-8(11)6-9(12)10(13)14-2/h6-7H,3-5,11H2,1-2H3

InChI Key

ACLORKBMNUQMCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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